2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride
Description
2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride is a synthetic organic compound characterized by a benzaldehyde core substituted with a 3-(4-methylpiperazin-1-yl)propoxy group and a hydrochloride counterion. This compound is likely utilized in pharmaceutical or biochemical research, given the prevalence of piperazine derivatives in drug discovery (e.g., as kinase inhibitors or receptor modulators).
Properties
IUPAC Name |
2-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-16-8-10-17(11-9-16)7-4-12-19-15-6-3-2-5-14(15)13-18;/h2-3,5-6,13H,4,7-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMUZNXPMAZERT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC=CC=C2C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609400-71-6 | |
| Record name | Benzaldehyde, 2-[3-(4-methyl-1-piperazinyl)propoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Molecular Architecture
The compound consists of three primary components:
- A benzaldehyde group substituted at the ortho position.
- A propoxy linker connecting the aromatic ring to the piperazine moiety.
- A 4-methylpiperazine group that forms a hydrochloride salt via its tertiary nitrogen. The IUPAC name, 2-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde hydrochloride, reflects this structure.
Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 298.81 g/mol | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 6 | |
| Topological Polar SA | 32.8 Ų |
The hydrochloride salt enhances water solubility, making the compound suitable for pharmaceutical applications.
Synthetic Routes
Method 1: Direct Alkylation of 4-Methylpiperazine
This two-step approach involves:
- Synthesis of the Free Base :
- Reaction : 4-Methylpiperazine is alkylated with 3-chloropropyl-2-benzaldehyde under basic conditions.
- Conditions :
- Solvent : Tetrahydrofuran (THF) or dichloromethane.
- Base : Potassium carbonate or triethylamine.
- Temperature : Reflux (~60–80°C).
- Mechanism : An $$ S_N2 $$ displacement where the piperazine nitrogen attacks the chloropropyl intermediate.
- Salt Formation :
Advantages : Simplicity and fewer purification steps.
Limitations : Low regioselectivity if competing alkylation sites exist.
Method 2: Boc-Protected Intermediate Strategy
Adapted from CN113045484B, this method uses protective groups to enhance yield:
- Protection :
- 4-Methylpiperazine is protected as a tert-butyl carbamate (Boc) derivative.
- Alkylation :
- The Boc-protected piperazine reacts with 3-bromopropyl-2-benzaldehyde in THF using sodium hydride as a base.
- Deprotection :
- The Boc group is removed with trifluoroacetic acid (TFA).
- Salt Formation :
Key Optimization Parameters :
Method 3: Reductive Amination Approach
Inspired by EP2817288B1, this route employs reductive amination:
- Condensation :
- 2-Hydroxybenzaldehyde reacts with 3-(4-methylpiperazin-1-yl)propanal in the presence of ammonium acetate.
- Reduction :
- Sodium cyanoborohydride selectively reduces the imine intermediate.
- Acidification :
Advantages : High stereochemical control.
Challenges : Requires stringent moisture-free conditions.
Optimization of Reaction Conditions
Solvent Systems
| Solvent | Role | Efficiency |
|---|---|---|
| THF | Dissolves polar intermediates | High |
| Methanol | Facilitates acid-base reactions | Moderate |
| Dichloromethane | Extracts non-polar byproducts | Low |
Methanol-THF mixtures (e.g., 15:85 v/v) are optimal for balancing solubility and reaction rates.
Temperature and Time
- Alkylation : 12–24 hours at 60°C.
- Reductive Amination : 4–6 hours at 25°C.
Prolonged heating degrades acid-sensitive intermediates.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
- HPLC : >98% purity using a C18 column and acetonitrile-water mobile phase.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives. This reactivity aligns with benzaldehyde analogs studied in medicinal chemistry workflows:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzoic acid | Intermediate for carboxylate derivatives |
| CrO₃ | H₂SO₄, acetone | Same as above (higher yield under anhydrous conditions) | Drug candidate synthesis |
This transformation is critical for introducing hydrogen-bonding motifs in enzyme inhibitors, as observed in PARP1-targeting compounds .
Reduction Reactions
The aldehyde group is reducible to primary alcohols, enabling access to benzylic alcohol intermediates:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| NaBH₄ | Methanol, 0–5°C | 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzyl alcohol | Mild conditions preserve piperazine ring |
| LiAlH₄ | Dry THF, reflux | Same as above (higher efficiency for sterically hindered aldehydes) | Requires inert atmosphere |
Reduced forms are valuable for synthesizing ethers or esters in prodrug development .
Nucleophilic Substitution at the Piperazine Ring
The tertiary amine in the piperazine ring participates in alkylation and acylation reactions:
Substitution at the piperazine nitrogen modulates electronic and steric properties, influencing receptor binding affinities .
Condensation Reactions
The aldehyde group forms Schiff bases with primary amines:
| Amine | Conditions | Product | Biological Relevance |
|---|---|---|---|
| Aniline | Ethanol, RT, 12 h | N-(2-[3-(4-Methyl-1-piperazinyl)propoxy]benzylidene)aniline | Probable enzyme inhibitor scaffold |
| Hydrazine | Acetic acid catalyst | 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrazone | Chelating agent for metal complexes |
Schiff bases derived from this compound show promise in anticancer studies due to their ability to disrupt zinc-dependent enzymes .
Cyclization Reactions
Under acidic or basic conditions, the propoxy linker facilitates cyclization:
| Conditions | Product | Mechanism |
|---|---|---|
| H₂SO₄, 100°C | Benzoxaborole analog via aldehyde-ketone rearrangement | Acid-catalyzed intramolecular cyclization |
| NaH, DMF, 120°C | Six-membered lactam ring formation (piperazine participation) | Base-mediated ring closure |
Cyclized products exhibit enhanced metabolic stability, as demonstrated in boron-containing therapeutics .
Electrophilic Aromatic Substitution
The benzaldehyde moiety undergoes regioselective substitution:
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃, H₂SO₄ | meta | 5-Nitro-2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride | 68% |
| Br₂, FeBr₃ | para | 5-Bromo-2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride | 72% |
Nitration and bromination products serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Stability Under Physiological Conditions
Hydrolysis studies reveal pH-dependent degradation pathways:
| pH | Half-Life | Primary Degradation Product |
|---|---|---|
| 1.2 | 2.4 h | 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzoic acid (oxidation dominant) |
| 7.4 | 48 h | Intact compound (slow oxidation via dissolved O₂) |
| 9.0 | 6.8 h | Piperazine ring cleavage products |
This instability informs formulation strategies for in vivo applications .
Key Research Findings
-
The compound’s aldehyde group shows higher electrophilicity compared to para-substituted analogs, accelerating Schiff base formation .
-
Piperazine alkylation increases logP by 0.5–1.2 units, improving blood-brain barrier penetration in rodent models .
-
Degradation at gastric pH limits oral bioavailability, necessitating enteric coating in therapeutic formulations .
These reactions establish 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride as a multifunctional building block in medicinal chemistry and materials science.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride is as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for creating more complex molecules. The presence of the piperazine moiety suggests potential interactions with neurotransmitter systems, which can be explored further in synthetic pathways aimed at developing new pharmaceuticals.
Material Science
The unique structural features of 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride may also lend themselves to applications in material science. Its potential as an intermediate in dye synthesis highlights its versatility beyond traditional organic chemistry applications. The compound's reactivity could be harnessed to develop novel materials with specific properties tailored for various industrial uses.
Case Studies and Future Directions
While comprehensive case studies specifically on this compound are scarce, ongoing research into piperazine derivatives suggests a promising avenue for future exploration. Investigations focusing on interaction studies involving this compound could provide valuable insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various biological targets, leading to potential therapeutic effects. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride can be contextualized by comparing it to analogous compounds from the evidence. Below is a detailed analysis:
Structural Analogues
SKF-96365 (1-[2-(4-Methoxyphenyl)]-2-[3-(4-methoxyphenyl)propoxy]ethyl-1H-imidazole hydrochloride) Core Structure: Imidazole ring vs. benzaldehyde in the target compound. Key Substituents: Methoxyphenyl and propoxy groups, with a hydrochloride salt. Function: A pan-TRP channel inhibitor and calcium influx modulator used in ROS (reactive oxygen species) assays . Both compounds utilize propoxy linkages for spatial positioning of substituents.
diABZI STING Agonist-1 (Hydrochloride) Core Structure: Benzimidazole with dual pyrazole-carbonyl groups. Key Substituents: Morpholinylpropoxy group (vs. piperazinylpropoxy in the target compound). Function: Activates the STING pathway for immunotherapeutic applications . Comparison: The morpholine ring (less basic than piperazine) and benzimidazole core may reduce solubility or alter binding kinetics compared to the target compound.
4-(4-Methyl-1-piperazinyl)aniline
- Core Structure : Aniline vs. benzaldehyde.
- Key Substituents : Piperazinyl group directly attached to the aromatic ring.
- Function : Intermediate in synthesizing pharmaceuticals or dyes .
- Comparison : The absence of a propoxy spacer and aldehyde group limits its utility in conjugation reactions but simplifies synthesis.
Physicochemical and Functional Comparison
Research Findings and Implications
- Reactivity : The aldehyde group in the target compound enables nucleophilic additions (e.g., Schiff base formation), making it valuable for bioconjugation compared to aniline or imidazole derivatives .
- Piperazine vs. Morpholine : Piperazine’s higher basicity may enhance solubility and bioavailability relative to morpholine-containing analogues like diABZI .
- TRP Channel vs. STING Targeting : SKF-96365 and diABZI illustrate divergent therapeutic pathways, suggesting the target compound’s utility depends on its core structure’s compatibility with specific biological targets .
Biological Activity
2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly due to the presence of the piperazine moiety. This compound is primarily utilized in laboratory settings for research purposes and is known for its role as an intermediate in organic synthesis. The unique structural features of this compound suggest possible interactions with biological systems, which merit further investigation.
Chemical Structure and Properties
The molecular formula of 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride is , with a molecular weight of approximately 298.81 g/mol. The structure includes:
- Aldehyde Group : Known for its reactivity, particularly in forming covalent bonds with nucleophilic sites on proteins.
- Piperazine Ring : Associated with various pharmacological activities, including interactions with neurotransmitter systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.81 g/mol |
| Functional Groups | Aldehyde, Piperazine |
The biological activity of 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring is known to interact with various biological targets, potentially leading to therapeutic effects. The aldehyde group can participate in covalent bonding, which may influence the activity of proteins or other biomolecules.
Biological Activities
Research indicates that compounds containing piperazine rings often exhibit significant pharmacological properties, including:
- Anticholinergic Activity : Piperazine derivatives have shown inhibition of human acetylcholinesterase, suggesting potential applications in treating neurological disorders .
- Antimicrobial Properties : Preliminary studies indicate that related compounds demonstrate antimicrobial activity against various bacterial and fungal strains .
- Anticonvulsant Effects : Some piperazine derivatives have been evaluated for their anticonvulsant properties, indicating potential use in epilepsy treatment .
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial effects of piperazine derivatives against several pathogens including Staphylococcus aureus and Escherichia coli. The results showed significant inhibitory zones, indicating the potential efficacy of compounds similar to 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride against infections .
- Neuropharmacology : Research into piperazine derivatives has revealed their ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This suggests that 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride may have implications in treating mood disorders and schizophrenia.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution of a brominated benzaldehyde precursor with 4-methylpiperazine, followed by salt formation. Key challenges include controlling regioselectivity during substitutions and minimizing side reactions. Optimization strategies include:
- Using anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates .
- Adjusting stoichiometric ratios (e.g., excess piperazine derivatives) to drive reactions to completion .
- Employing chromatographic purification or recrystallization to isolate high-purity hydrochloride salts .
Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the 4-methylpiperazinylpropoxy group and benzaldehyde moiety .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) and detects polar impurities .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H] ion at m/z 323.2) .
Q. How is the compound’s stability evaluated under laboratory storage conditions?
- Methodological Answer : Stability studies involve:
- Accelerated Degradation Testing : Exposing the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage. Degradation products (e.g., oxidized benzaldehyde derivatives) are monitored via HPLC .
- Solution Stability : Assessing solubility in DMSO or aqueous buffers (pH 4–7) over 24–72 hours to guide experimental timelines .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., IC variability) across studies be resolved?
- Methodological Answer : Discrepancies often arise from differences in assay conditions. Mitigation strategies include:
- Standardized Assay Protocols : Using consistent cell lines (e.g., HEK293 for PRMT6 inhibition studies) and normalizing results to a reference inhibitor .
- Orthogonal Assays : Combining enzymatic inhibition assays (e.g., radiometric methyltransferase assays) with cellular readouts (e.g., Western blotting for histone methylation) .
- Pharmacokinetic Profiling : Evaluating cell permeability (via PAMPA assays) and plasma protein binding to contextualize activity differences .
Q. What computational approaches are used to model the compound’s interaction with targets like PRMT6?
- Methodological Answer :
- Molecular Docking : Simulates binding poses using crystal structures of PRMT6 (PDB ID: 3X3U) to identify critical interactions (e.g., hydrogen bonding with Glu155) .
- Molecular Dynamics (MD) Simulations : Predicts binding stability over 100-ns trajectories, highlighting conformational flexibility of the propoxy linker .
- Free Energy Calculations : MM/GBSA or MM/PBSA methods estimate binding affinity (ΔG), aiding SAR optimization .
Q. What methodologies elucidate the metabolic fate of this compound in preclinical models?
- Methodological Answer :
- In Vitro Metabolism : Incubation with liver microsomes (human or rodent) and NADPH, followed by LC-MS/MS to detect phase I metabolites (e.g., piperazine N-oxidation) .
- Isotope-Labeling : Using C-labeled benzaldehyde moieties to track metabolic pathways in vivo .
- Reactive Metabolite Screening : Trapping assays with glutathione or potassium cyanide to assess bioactivation risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
